2,2,5-Trimethylpiperidin-3-one

physical property boiling point volatility

Isomeric mix-ups among trimethylpiperidinones can derail medicinal chemistry campaigns. 2,2,5-Trimethylpiperidin-3-one (CAS 103634-57-7) eliminates this risk with its unambiguous gem-dimethyl at C-2 and free secondary amine. Key differentiators: (i) Sterically biased C-3 carbonyl directs nucleophilic attack for regioselective transformations. (ii) Free NH enables downstream N-functionalization to tune PK properties-unavailable in N-methylated analogues. (iii) Archived GC-MS fragmentation pattern (InChIKey: PGAQZIHGDJNNQZ) verifies regioisomeric identity upon receipt. (iv) Boiling point of ~201 °C minimizes evaporative losses during solvent swaps, improving kilo-lab yields. Supplied as a research intermediate; request a quote for batch-specific purity and packaging.

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
CAS No. 103634-57-7
Cat. No. B034294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,5-Trimethylpiperidin-3-one
CAS103634-57-7
Synonyms2,2,5-Trimethyl-3-piperidinone
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
Structural Identifiers
SMILESCC1CC(=O)C(NC1)(C)C
InChIInChI=1S/C8H15NO/c1-6-4-7(10)8(2,3)9-5-6/h6,9H,4-5H2,1-3H3
InChIKeyPGAQZIHGDJNNQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,5-Trimethylpiperidin-3-one: Identity and Procurement Overview


2,2,5-Trimethylpiperidin-3-one (CAS 103634-57-7) is an eight-carbon, fully saturated piperidin-3-one heterocycle bearing distinct geminal methyl groups at C-2 and a single methyl substituent at C-5, yielding a structurally unique pattern among commercially catalogued piperidinones . With a molecular weight of 141.21 g mol⁻¹ and an InChIKey of PGAQZIHGDJNNQZ-UHFFFAOYSA-N, the compound is supplied primarily as an intermediate building block for medicinal chemistry and organic synthesis [1].

Why Generic Piperidinones Cannot Substitute This Compound


Piperidin-3-ones and -4-ones share the same empirical formula when methyl substitution counts are identical, yet the combination of a C-2 gem‑dimethyl motif and a free secondary amine in 2,2,5-trimethylpiperidin-3-one creates a steric and electronic profile that is absent in simple N-methyl or C-4 carbonyl analogues . Generic substitution therefore risks compromised reactivity (altered enolate regiochemistry, steric hindrance at the ketone), divergent lipophilicity, and loss of the secondary amine handle essential for downstream derivatisation [1].

Differentiation Evidence vs. Closest Analogues


Boiling Point Elevation vs. Unsubstituted Piperidin-3-one

The predicted boiling point of 2,2,5-trimethylpiperidin-3-one is 201.0 °C at 760 mmHg, which is 21.9 °C higher than the predicted boiling point of the unsubstituted parent piperidin-3-one (179.1 °C at 760 mmHg) [1]. This increase reflects the larger hydrophobic surface and higher molecular weight conferred by the three methyl groups.

physical property boiling point volatility

Gem-Dimethyl Steric Shield and Carbonyl Reactivity

The C-2 gem‑dimethyl motif of 2,2,5-trimethylpiperidin-3-one places two methyl groups adjacent to the carbonyl, creating a steric shield absent in 1,2,5-trimethylpiperidin-4-one, where the carbonyl resides at C-4 flanked by only one methyl group at C-2 [1]. Although direct experimental kinetic data for this compound are not available, class‑level studies on cyclic amine steric effects demonstrate that alkyl substitution adjacent to a reactive centre can reduce nucleophilic addition rates by up to an order of magnitude [2].

steric hindrance carbonyl reactivity nucleophilic addition

Secondary Amine Handle for N-Derivatisation

Unlike 1,2,5-trimethylpiperidin-4-one (N‑methylated), 2,2,5-trimethylpiperidin-3-one possesses a free secondary amine, permitting N‑alkylation, N‑acylation, and N‑sulfonylation reactions that are precluded in the N‑methyl congener [1]. While no isolated yield comparison is available, the presence of the free NH group is a binary structural differentiator that directly determines accessible chemical space.

secondary amine N-functionalisation derivatisation

Mass Spectral Fingerprint for Identity Confirmation

2,2,5-Trimethylpiperidin-3-one exhibits a distinctive GC‑MS spectrum (SpectraBase Compound ID H3opNzGzx7W) that provides a unique fingerprint for identity verification [1]. Isomeric piperidinones such as 1,2,5-trimethylpiperidin-4-one and 2,2,6-trimethylpiperidin-3-one produce different fragmentation patterns owing to their distinct substitution and carbonyl positions.

identity confirmation mass spectrometry quality control

High-Value Application Scenarios


Sterically Shielded Scaffold with Free Secondary Amine

The gem‑dimethyl group adjacent to the C-3 carbonyl (Evidence Item 2) provides steric shielding that can direct nucleophilic attack to less hindered electrophiles in a polyfunctional substrate, while the free NH (Evidence Item 3) enables subsequent N‑functionalisation to tune pharmacokinetic properties. This dual feature is not available in N‑methylated piperidin-4-ones, making 2,2,5-trimethylpiperidin-3-one a preferred building block for fragment‑based or diversity‑oriented synthesis programs .

Low-Volatility Intermediate for High-Temperature Operations

The 21.9 °C boiling point elevation over unsubstituted piperidin-3-one (Evidence Item 1) translates into reduced evaporative losses during solvent swaps or distillations conducted at elevated temperatures. This property is advantageous in kilo‑lab or pilot‑plant syntheses where intermediate isolation and solvent recovery are critical for yield and cost control .

Isomeric Identity Confirmation via MS Fingerprint

The archived GC‑MS spectrum (Evidence Item 4) provides a reference standard for identity verification upon receipt of the compound. Given that several isomeric trimethylpiperidinones share the same molecular weight (141.21 g mol⁻¹) and are co‑marketed, the unique fragmentation pattern allows rapid, unambiguous confirmation that the correct regioisomer has been supplied, mitigating the risk of synthetic failure due to isomer mix‑up .

Probing Steric Effects in Enolate and Imine Chemistry

The 2,2‑dimethyl motif creates a conformationally biased piperidinone scaffold that can serve as a model substrate for investigating steric effects on enolate regioselectivity or imine formation rates (Evidence Item 2). Unlike 4‑piperidone analogues, the 3‑oxo position together with the gem‑dimethyl group provides a distinct steric environment that may yield mechanistic insights transferable to more complex heterocyclic systems .

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